Azaphen dihydrochloride monohydrate
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Overview
Description
Azafen dihydrochloride monohydrate, also known as pipofezine dihydrochloride monohydrate, is a tricyclic antidepressant. It is a potent inhibitor of the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. This compound is primarily used in Russia for the treatment of depression and has additional sedative and antihistamine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azafen dihydrochloride monohydrate involves the reaction of 9-methyl-6-(4-methylpiperazin-1-yl)-2-oxa-4,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(14),3,5,7,10,12-hexaene with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of azafen dihydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and dried to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Azafen dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions
Major Products Formed:
Oxidation: N-oxides of azafen dihydrochloride monohydrate.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Azafen dihydrochloride monohydrate has several scientific research applications:
Chemistry: Used as a reference compound in the study of tricyclic antidepressants and their analogs.
Biology: Investigated for its effects on serotonin reuptake and its potential role in modulating neurotransmitter levels.
Medicine: Studied for its antidepressant, sedative, and antihistamine properties.
Industry: Utilized in the development of new antidepressant drugs and related therapeutic agents
Mechanism of Action
Azafen dihydrochloride monohydrate exerts its effects by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression. The compound also interacts with histamine receptors, contributing to its sedative and antihistamine effects .
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar serotonin reuptake inhibition properties.
Imipramine: Known for its antidepressant effects and similar mechanism of action.
Clomipramine: Used for treating obsessive-compulsive disorder and depression, with a similar chemical structure
Uniqueness of Azafen Dihydrochloride Monohydrate: Azafen dihydrochloride monohydrate is unique due to its combination of antidepressant, sedative, and antihistamine properties. This makes it particularly useful in treating patients with comorbid conditions such as anxiety and insomnia .
Properties
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O.2ClH.H2O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;;/h3-6,11H,7-10H2,1-2H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOGSQJNTXLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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